Isomethadone ketimine
Description
Context within Pharmaceutical Synthesis and Impurity Management
In the landscape of pharmaceutical manufacturing, the control of impurities is a paramount concern. Impurities can arise from various sources, including the starting materials, intermediates, and degradation products. Process-related impurities, such as Isomethadone Ketimine, are formed during the synthesis of the active pharmaceutical ingredient (API).
The synthesis of methadone involves a key step where diphenylacetonitrile (B117805) is reacted with 1-dimethylamino-2-chloropropane. mdpi.com This reaction is not perfectly selective and leads to the formation of two isomeric nitriles: the desired methadone nitrile and the isomeric isomethadone nitrile. mdpi.com Subsequent reaction of this mixture with a Grignard reagent, followed by hydrolysis, is intended to produce methadone. However, the isomethadone nitrile precursor reacts to form this compound. mdpi.comnih.gov A significant challenge in this process is that this compound is resistant to hydrolysis under the standard conditions used to convert the primary intermediate to methadone. nih.govnist.gov
This stability makes this compound a persistent impurity that can be carried through to the final methadone hydrochloride product. Consequently, pharmacopoeias, such as the European Pharmacopoeia, have established strict limits on its presence, designating it as "Methadone Impurity A". wa.gov The effective management and control of this compound levels are therefore essential components of Good Manufacturing Practices (GMP) for methadone production.
Historical Development of this compound Studies
The awareness and study of this compound are intrinsically linked to the history of methadone synthesis. Early research into methadone chemistry, dating back to the mid-20th century, identified the formation of isomeric byproducts. A seminal 1953 review in the Bulletin on Narcotics detailed the German process for methadone synthesis and explicitly described the formation of two isomeric nitriles. mdpi.com
The article elucidated that the Grignard reaction with the mixture of these nitriles resulted in the precipitation of methadone hydrobromide, while the "ketimine of isomethadone" remained in the aqueous mother liquor. mdpi.com It was noted at that time that this ketimine could only be converted to isomethadone through prolonged boiling with concentrated acid, highlighting the early understanding of its relative stability. mdpi.com
This early work laid the foundation for the subsequent focus on controlling the formation of this impurity. Over the decades, with advancements in analytical chemistry, more sophisticated methods have been developed to detect and quantify this compound at very low levels, ensuring compliance with increasingly stringent regulatory standards for pharmaceutical quality.
Detailed Research Findings
The study of this compound is primarily focused on its analytical detection and its impact on the purity of methadone. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for separating and quantifying this compound from methadone and other related impurities. mdpi.comnih.govnih.gov
Interactive Data Table: Chemical Identifiers of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 14474-54-5 | C21H28N2 | 308.46 |
| Methadone | 76-99-3 | C21H27NO | 309.45 |
| Isomethadone | 466-40-0 | C21H27NO | 309.45 |
| Diphenylacetonitrile | 86-29-3 | C14H11N | 193.25 |
| 1-Dimethylamino-2-chloropropane | 10300-98-8 | C5H12ClN | 121.61 |
Note: The physicochemical properties of this compound, such as melting point and boiling point, are not extensively reported in the literature, likely due to its status as a process impurity rather than an isolated and characterized final product.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-imino-N,N,2-trimethyl-3,3-diphenylhexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-5-20(22)21(17(2)16-23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKPLYJBQKVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14474-54-5 | |
| Record name | Isomethadone ketimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Imino-N,N,2-trimethyl-3,3-diphenyhexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOMETHADONE KETIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5198OQ7X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Stereochemical Considerations
Systematic Nomenclatures and Synonyms in Academic Literature
Isomethadone ketimine is identified in scientific and regulatory literature through several systematic names and synonyms. Its primary systematic name is (2RS)-4-imino-N,N,2-trimethyl-3,3-diphenylhexan-1-amine. ontosight.ainih.gov This name precisely describes the molecule's structure: a hexan-1-amine chain with methyl groups at the nitrogen and C2 positions, two phenyl groups at the C3 position, and an imino group at the C4 position. The "(2RS)" designation indicates that the compound is a racemic mixture of two enantiomers at the chiral center on the second carbon. nih.gov
In various chemical databases and pharmacopoeial monographs, the compound is also known by other names. ontosight.ai For instance, it is referred to as benzenepropanamine, gamma-(1-iminopropyl)-N,N,beta-trimethyl-gamma-phenyl-. ontosight.ainih.gov A significant synonym found in pharmaceutical quality control is "methadone hydrochloride specified impurity a," as designated by the European Pharmacopoeia. ontosight.ai This highlights its relevance as a known impurity in the synthesis and purification of methadone hydrochloride. ontosight.ai The Unique Ingredient Identifier (UNII) code assigned to this compound is W5198OQ7X1, which ensures its unambiguous identification in global databases. ontosight.ainih.gov
Table 1: Systematic Nomenclatures and Synonyms for this compound
| Type | Name / Identifier |
|---|---|
| Systematic Name | (2RS)-4-imino-N,N,2-trimethyl-3,3-diphenylhexan-1-amine nih.gov |
| Systematic Name | Benzenepropanamine, gamma-(1-iminopropyl)-N,N,beta-trimethyl-gamma-phenyl- ontosight.ainih.gov |
| Systematic Name | Hexylamine, 4-imino-N,N,2-trimethyl-3,3-diphenyl- ontosight.ainih.gov |
| Common Name | This compound nih.gov |
| Synonym | This compound, (±)- nih.gov |
| Synonym | Methadone hydrochloride impurity A [EP IMPURITY] nih.gov |
| Identifier | UNII-W5198OQ7X1 ontosight.ainih.gov |
Isomeric Relationships with Related Chemical Entities
This compound shares isomeric relationships with the well-known opioid analgesics methadone and isomethadone. Isomers are molecules that have the same molecular formula but differ in the arrangement of their atoms.
Relationship to Isomethadone: this compound is the ketimine analog of isomethadone. Isomethadone's chemical structure is (±)-6-(dimethylamino)-5-methyl-4,4-diphenyl-3-hexanone. wikipedia.org The key difference lies in the functional group at the third position of the hexane (B92381) chain (or fourth position if numbered from the amine end, as in the ketimine). Isomethadone possesses a ketone group (C=O), whereas this compound has a ketimine group (C=N). ontosight.aiwikipedia.org This conversion from a ketone to an imine involves the reaction of the ketone with an amine, in this case, ammonia (B1221849) or a related nitrogen source, during certain synthesis or degradation pathways. ontosight.ai
Relationship to Methadone: Isomethadone itself is a constitutional isomer of methadone. Both have the molecular formula C21H27NO, but they differ in the position of the methyl group on the hexane backbone. In methadone, the methyl group is at the C6 position, while in isomethadone, it is at the C5 position. wikipedia.org Consequently, this compound (molecular formula C21H28N2) is a structural isomer of the corresponding ketimine of methadone. nih.gov
Stereochemical Aspects and Chiral Recognition in Synthesis and Analysis
The stereochemistry of a molecule is crucial as different enantiomers can exhibit distinct biological activities.
Stereochemical Aspects this compound is a chiral molecule. nih.gov The chirality arises from a stereocenter located at the second carbon (C2) of the hexan-1-amine backbone, which is bonded to four different groups: a methyl group, a hydrogen atom, the dimethylaminomethyl group, and the rest of the diphenyl-substituted chain. ontosight.ainih.gov Due to this chiral center, this compound exists as a pair of enantiomers: (S)-isomethadone ketimine and (R)-isomethadone ketimine. The compound is typically encountered and synthesized as a racemic mixture, designated as (±)- or (2RS)-, meaning it contains equal amounts of both enantiomers. nih.gov
Chiral Recognition in Synthesis and Analysis The separation and analysis of enantiomers require chiral recognition techniques. While specific research detailing the enantioselective synthesis or chiral analysis of this compound is not prevalent in the reviewed literature, the principles for such processes are well-established in organic and analytical chemistry.
Synthesis: Asymmetric synthesis would be required to produce a single enantiomer of this compound selectively. This often involves using chiral auxiliaries, chiral catalysts, or enzymes to control the stereochemical outcome of the reaction that forms the chiral center. mdpi.comresearchgate.net For example, a potential strategy could involve the enantioselective reduction of a related precursor or the use of a chiral directing group during the formation of the imine. elsevierpure.com
Analysis: To separate and quantify the individual (R)- and (S)-enantiomers from the racemic mixture, chiral chromatography is the most common method. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a standard approach. researchgate.net These CSPs, often based on polysaccharides or macrocyclic glycopeptides, create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. researchgate.net Other techniques like capillary electrophoresis (CE) with chiral selectors (e.g., cyclodextrins) could also be employed for enantioseparation. mdpi.com The detection can be coupled with mass spectrometry (MS) for sensitive and specific quantification, a technique crucial for analyzing structurally similar compounds and their stereoisomers in complex matrices. nih.govnih.gov
Synthetic Methodologies and Reaction Pathways
Foundational Synthesis Routes to Isomethadone Ketimine and its Precursors
The synthesis of this compound is not typically a targeted objective but rather a byproduct in the synthesis of methadone. The key steps involve the formation of nitrile intermediates followed by a Grignard reaction.
Condensation Reactions in Ketimine Formation
The journey towards this compound begins with the synthesis of its nitrile precursor, 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile, often referred to as isomethadone nitrile. This is typically achieved through a condensation reaction between diphenylacetonitrile (B117805) and 1-dimethylamino-2-chloropropane in the presence of a strong base like sodium amide or sodium hydroxide (B78521). erowid.orgunodc.orggoogle.com
The reaction proceeds via the formation of a carbanion from diphenylacetonitrile, which then acts as a nucleophile. erowid.org A crucial aspect of this reaction is that 1-dimethylamino-2-chloropropane can cyclize in situ to form a reactive intermediate, the 1,1,2-trimethylaziridinium ion. erowid.orggoogle.comscribd.com The diphenylacetonitrile anion then attacks this aziridinium (B1262131) ring, leading to its opening and the formation of two isomeric nitriles: the desired methadone nitrile (2,2-diphenyl-4-dimethylaminovaleronitrile) and the isomeric isomethadone nitrile. erowid.orggoogle.comscribd.com The ratio of these two isomers is highly dependent on the reaction conditions. erowid.orgscribd.com
Grignard Reactions and Subsequent Chemical Transformations
The pivotal step leading to the formation of this compound is the Grignard reaction. The mixture of nitrile isomers is treated with an ethyl magnesium halide, typically ethyl magnesium bromide. erowid.orgunodc.orggoogle.com The high-melting nitrile isomer (methadone nitrile) reacts with the Grignard reagent and, after subsequent hydrolysis, yields methadone. erowid.orggoogle.com
However, the low-melting nitrile isomer (isomethadone nitrile) reacts with the ethyl magnesium bromide to form a stable ketimine, which has been identified as 3-imino-4,4-diphenyl-5-methyl-6-dimethylaminohexane. erowid.orggoogle.com This stable ketimine is this compound. The subsequent hydrolysis of this ketimine to isomethadone is reportedly difficult. erowid.orggoogle.com
The general mechanism of a Grignard reaction with a nitrile involves the nucleophilic addition of the Grignard reagent to the carbon-nitrogen triple bond, forming an imine intermediate after workup. unodc.org In the case of isomethadone nitrile, this imine is the stable ketimine product.
Role of Imine Group Formation in Synthetic Schemes
The formation of the imine (specifically, the ketimine) group is the defining characteristic of this compound. An imine is a functional group containing a carbon-nitrogen double bond, with the nitrogen atom connected to a hydrogen atom or an organic group. Current time information in Bangalore, IN. In the context of this compound synthesis, the imine is formed from the reaction of the nitrile group of isomethadone nitrile with the Grignard reagent. erowid.orggoogle.com
Regioselectivity and Stereoselectivity in Isomer Formation
The formation of this compound is intrinsically linked to the lack of complete regioselectivity in the initial condensation reaction and the subsequent stereochemical outcomes.
Factors Influencing Regioisomeric and Enantiomeric Ratios
The formation of two regioisomeric nitriles, methadone nitrile and isomethadone nitrile, is a direct result of the attack of the diphenylacetonitrile anion on the unsymmetrical 1,1,2-trimethylaziridinium intermediate. erowid.orggoogle.comscribd.com Attack at the less sterically hindered carbon of the aziridinium ring leads to methadone nitrile, while attack at the more hindered carbon yields isomethadone nitrile. scribd.com
Several factors can influence the ratio of these regioisomers:
Base and Solvent System: The choice of base and solvent can impact the isomer ratio. For instance, using sodium hydroxide in a dipolar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) has been shown to favor the formation of the desired methadone nitrile over the isomethadone nitrile. erowid.orgscribd.com
Reaction Temperature: Temperature can also play a role in controlling the selectivity of the reaction.
The synthesis of methadone and, by extension, the formation of this compound, also has stereochemical implications. Methadone itself is a chiral molecule and is often used as a racemic mixture. However, the individual enantiomers exhibit different pharmacological activities. nih.gov The stereochemistry of the final products is dependent on the stereochemistry of the starting materials. For example, the use of enantiomerically pure D- or L-alanine as starting materials in asymmetric syntheses allows for the production of specific enantiomers of methadone. nih.govgoogle.com This implies that the this compound formed as a byproduct would also be formed as a specific enantiomer or a mixture of diastereomers depending on the stereochemistry of the isomethadone nitrile precursor.
Table 1: Influence of Reaction Conditions on the Ratio of Methadone Nitrile to Isomethadone Nitrile
| Base | Solvent | Ratio (Methadone Nitrile : Isomethadone Nitrile) | Reference |
| Sodium Amide | Not specified | Approximately 1:1 | unodc.orggoogle.com |
| Sodium Hydroxide | Dimethylformamide (DMF) | 65.6 : 34.4 | erowid.org |
Advanced Strategies for Regioisomeric and Enantiomeric Control
To overcome the issue of poor regioselectivity in the traditional synthesis, more advanced strategies have been developed. One notable approach involves the use of a cyclic sulfamidate intermediate derived from a chiral amino alcohol. nih.govacs.org
In this method, the reaction of diphenylacetonitrile with a chiral cyclic sulfamidate completely precludes the formation of the isomethadone regioisomer, leading exclusively to the desired methadone precursor. nih.govacs.org This strategy provides excellent control over both regioselectivity and stereoselectivity, as the stereochemistry of the starting chiral amino alcohol dictates the stereochemistry of the final product.
Furthermore, asymmetric synthesis strategies starting from chiral building blocks like D- or L-alanine have been successfully employed to produce enantiomerically pure methadone. nih.govgoogle.com These methods inherently control the stereochemistry of the entire synthetic sequence, thereby also controlling the stereochemistry of any potential this compound impurity.
Advanced Synthetic Strategies for Related Compounds and Byproducts
The synthesis of methadone and its analogues is often complicated by the formation of isomeric byproducts, including those that can lead to this compound. Researchers have developed advanced synthetic strategies to improve stereoselectivity and minimize the generation of these impurities.
Chiral Pool Approaches in Related Analogue Synthesis
A significant advancement in the synthesis of enantiomerically pure methadone analogues involves the use of chiral pool strategies. These methods utilize readily available chiral starting materials to guide the stereochemical outcome of the reaction, thereby producing a single desired enantiomer.
A novel chiral pool approach for the asymmetric synthesis of (R)- and (S)-methadone has been developed, which notably prevents the formation of the isomethadone regioisomer. acs.orgnih.gov This strategy is based on the ring-opening reaction of a cyclic sulfamidate derived from enantiopure D- or L-alanine. acs.org The key step involves the reaction of the N-Boc-protected cyclic 4-methyl-sulfamidate with diphenylacetonitrile in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). acs.org This process proceeds with retention of configuration and high regioselectivity, yielding the desired methadone nitrile intermediate without the formation of the problematic isomethadone nitrile byproduct. acs.orgnih.gov
| Feature | Description | Source |
| Starting Material | Enantiopure D- or L-alanine-derived N-Boc-protected cyclic 4-methyl-sulfamidate. | acs.org |
| Key Reaction | Cyclic sulfamidate ring-opening with diphenylacetonitrile. | acs.orgnih.gov |
| Stereochemical Control | Enantio-retentive process, guided by the starting chiral pool material. | acs.org |
| Key Advantage | Completely precludes the formation of the regioisomeric isomethadone byproduct. | acs.org |
| Application | Asymmetric synthesis of (R)- and (S)-methadone and their metabolites. | nih.govresearchgate.net |
Novel Cyclization and Rearrangement Reactions Involving Ketimine Structures
Ketimines and their structural relatives, ketenes and imines, are versatile intermediates in organic synthesis, participating in various cyclization and rearrangement reactions to form diverse molecular architectures. While not always directly applied to this compound itself, these reactions illustrate the chemical possibilities of the ketimine functional group.
Cyclization Reactions:
[2+2] Cycloadditions: Ketenes, which can be formed from α-diazoketones via Wolff rearrangement, readily react with imines in what is known as the Staudinger reaction to produce β-lactams. nih.govyoutube.com This type of cycloaddition showcases a fundamental reactivity pattern of intermediates structurally related to ketimines.
Three-Component Synthesis: Novel methods have been developed for the synthesis of cyclic enaminones from a primary amine, an alkyne, and bromo diazoacetone. nih.govnih.gov This sequence involves an aza-Michael addition, a Wolff rearrangement to generate a ketene (B1206846) intermediate, and a subsequent nucleophilic ketene cyclization. nih.govnih.gov
Rearrangement Reactions:
Wolff Rearrangement: This reaction is a key method for generating ketene intermediates from α-diazoketones, which can then be trapped by various nucleophiles or participate in cycloadditions. youtube.com
Alpha-Ketol Rearrangement: This rearrangement involves the migration of an R group between an adjacent ketone and hydroxyl group, typically under basic or acidic conditions. youtube.com Such rearrangements are relevant in the chemistry of complex molecules and can be influenced by substrate stability. youtube.com
Ketimine Mannich Reaction: This reaction involves the asymmetric addition of an enolizable ketone to a ketimine. wikipedia.org The use of chiral catalysts, such as proline, can control the stereochemistry of the resulting β-amino ketone product. This highlights how the imine group can direct stereoselective bond formation. wikipedia.org
These reactions demonstrate the synthetic potential of the core structures found in this compound, providing pathways to a wide range of heterocyclic and stereochemically complex molecules.
Methodologies for Mitigating this compound Formation
The formation of isomethadone and its related ketimine impurity is a persistent challenge in traditional methadone synthesis. The primary route to this byproduct occurs during the nucleophilic substitution reaction where the diphenylacetonitrile anion can attack an aziridinium salt intermediate at two different positions, leading to a mixture of methadone nitrile and isomethadone nitrile. nih.gov The separation of these regioisomers is difficult and inefficient. nih.gov
The most effective strategy for mitigating the formation of this compound is to prevent the initial formation of its precursor, isomethadone nitrile.
Key Mitigation Strategies:
| Strategy | Mechanism of Action | Outcome | Source |
| Chiral Pool Synthesis | Utilizes a cyclic sulfamidate intermediate that directs the nucleophilic attack of diphenylacetonitrile to a single position. | Completely avoids the formation of the isomethadone nitrile regioisomer. | acs.orgnih.gov |
| Process Control | Careful control of reaction temperature and reactant ratios. | Minimizes the formation of high molecular weight impurities and byproducts like trimers in aliphatic ketimine synthesis. | google.com |
The chiral pool approach using a cyclic sulfamidate is the most definitive method, as it addresses the root cause of isomeric byproduct formation by ensuring high regioselectivity in the key bond-forming step. acs.org General principles of process control, such as maintaining optimal temperature and reactant stoichiometry, are also crucial in industrial settings to minimize the formation of various impurities, including potential trimers or other side-products. google.com
Elucidation of Reaction Mechanisms in this compound Chemistry
Understanding the reaction mechanisms involved in the formation and subsequent reactions of this compound is essential for developing rational approaches to its control and synthesis of related compounds.
Nucleophilic Substitution Pathways (e.g., SN2 mechanisms)
The core structure of isomethadone is forged through a nucleophilic substitution reaction. In a common synthetic route to methadone, a key intermediate is a chiral aziridinium salt derived from alanine. nih.gov The diphenylacetonitrile anion, acting as a nucleophile, attacks this electrophilic three-membered ring.
The reaction, however, is often not perfectly regioselective. The nucleophile can attack either of the two carbon atoms of the aziridinium ring, leading to a competitive ring-opening.
Pathway A (Desired): Attack at one carbon leads to the formation of methadone nitrile, the precursor to methadone.
Pathway B (Undesired): Attack at the other carbon results in the formation of the regioisomeric isomethadone nitrile , the direct precursor to isomethadone and subsequently this compound. nih.gov
This competition between two Sₙ2-type pathways results in a product mixture that can be as high as a 1:3 ratio of isomethadone nitrile to methadone nitrile under certain conditions. nih.gov The challenge then becomes the physical separation of these closely related isomers. The development of synthetic methods that favor Pathway A exclusively, such as the cyclic sulfamidate approach, is therefore highly desirable. acs.org
Hydrolysis Mechanisms of Imin-Containing Intermediates
This compound contains an imine functional group, which is susceptible to hydrolysis back to a ketone (isomethadone) and an amine. This reaction is essentially the reverse of imine formation and is typically facilitated by the presence of water and an acid catalyst. masterorganicchemistry.com The hydrolysis of the imine intermediate formed after the Grignard addition to the nitrile is a key step in the final stage of methadone synthesis. nih.gov
The mechanism of imine hydrolysis is pH-dependent:
Protonation: Under acidic conditions, the reaction begins with the protonation of the imine nitrogen. This makes the imine carbon significantly more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: A water molecule attacks the activated iminium ion, forming a tetrahedral carbinolamine intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.
Elimination: The C-N bond cleaves, eliminating an amine and leaving behind a protonated carbonyl group (an oxonium ion). masterorganicchemistry.com
Deprotonation: The oxonium ion is deprotonated by water or a base to yield the final ketone product.
The rate-determining step varies with pH. In neutral or basic conditions, the initial attack of water on the neutral imine is the slow step. Under acidic conditions, the breakdown of the tetrahedral intermediate becomes rate-limiting. masterorganicchemistry.com Understanding this mechanism is vital for controlling the stability and purification of imine-containing compounds in pharmaceutical processes.
Pyrolysis Reactions and Associated Stereospecificity
A thorough review of the scientific literature indicates that the synthesis of this compound is not achieved through pyrolysis reactions. Pyrolysis, a process involving thermal decomposition of materials at elevated temperatures in an inert atmosphere, is not a documented method for the formation of this particular compound.
Instead, the formation of this compound is a well-documented outcome of the classical Grignard synthesis route to methadone. Specifically, it arises from a side reaction involving one of the isomeric nitrile intermediates.
The synthesis of methadone typically starts with the reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane. This reaction yields a mixture of two isomeric nitriles:
2,2-diphenyl-4-dimethylaminovaleronitrile (the desired precursor to methadone)
2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (the precursor to isomethadone and its related impurities) scribd.comgoogle.com.
The subsequent step involves a Grignard reaction with ethyl magnesium bromide. While the desired valeronitrile (B87234) reacts to form the precursor to methadone, the butyronitrile (B89842) isomer reacts to form a stable ketimine, which has been identified as this compound (also known as 3-imino-4,4-diphenyl-5-methyl-6-dimethylaminohexane) scribd.com. A key characteristic of this compound is its resistance to hydrolysis to the corresponding ketone, isomethadone scribd.comgoogle.com.
The stereochemistry of this compound has been reported as racemic, meaning it exists as an equal mixture of enantiomers nih.gov. The synthesis process, originating from racemic starting materials and proceeding through non-stereospecific steps, logically results in a racemic product.
Table 1: Reactants and Products in the Formation of this compound
| Reactant/Product | Chemical Name | Role in Synthesis |
| Diphenylacetonitrile | 2,2-diphenylacetonitrile | Starting material |
| 1-Dimethylamino-2-chloropropane | 1-chloro-N,N-dimethylpropan-2-amine | Reactant |
| 2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrile | 2,2-diphenyl-3-methyl-4-(dimethylamino)butanenitrile | Isomeric nitrile precursor |
| Ethyl magnesium bromide | Ethylmagnesium bromide | Grignard reagent |
| This compound | (E/Z)-N,N,5-trimethyl-4,4-diphenylhexan-3-imine | Final product (stable ketimine) |
Table 2: Research Findings on this compound Formation
| Finding | Description | Reference |
| Formation Pathway | This compound is formed from the reaction of 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile with ethyl magnesium bromide. | scribd.comgoogle.com |
| Stability | The resulting ketimine is noted to be stable and resistant to hydrolysis to isomethadone. | scribd.comgoogle.com |
| Stereochemistry | This compound is a racemic mixture. | nih.gov |
| Context | Its formation is a known side reaction in the synthesis of methadone. | scribd.comgoogle.com |
Analytical Techniques for Characterization and Quantification
Chromatographic Separation Techniques Applied to Isomethadone Ketimine
The separation of this compound from methadone and other related impurities is a crucial step in its analysis. Chromatographic techniques are the cornerstone of this process, offering the high resolution required to separate structurally similar compounds.
Gas Chromatography (GC) Methodologies
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization is often unnecessary, simplifying sample preparation. nih.gov GC methods, particularly when coupled with a mass spectrometer (GC-MS), provide excellent selectivity and sensitivity.
Methodologies for the simultaneous determination of methadone and its metabolites can be adapted for this compound. nih.gov A typical GC system for this purpose would employ a capillary column, such as a DB-5MS, which has a (5%-phenyl)-methylpolysiloxane stationary phase suitable for separating a wide range of drug compounds. nih.gov
Table 1: Illustrative GC Method Parameters for Amine Compounds
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
While specific retention time data for this compound is not widely published, it is expected to elute in close proximity to methadone and isomethadone under such conditions, necessitating a well-optimized temperature program for adequate resolution.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of pharmaceutical impurities due to its versatility and applicability to a wide range of compounds, including those that are not amenable to GC. For this compound, reversed-phase HPLC is the method of choice.
The European Pharmacopoeia outlines HPLC methods for the analysis of methadone and its impurities, which would include this compound (Impurity A). These methods typically utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
A stability-indicating HPLC method for methadone hydrochloride solutions used a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile, demonstrating the separation of methadone from its degradation products. mdpi.com Similar conditions would be applicable for the quantification of this compound as an impurity.
Table 2: Representative HPLC Conditions for Methadone and Impurities
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 40 °C |
Under these conditions, the relative retention time of this compound would be a key parameter for its identification and quantification against a reference standard.
Capillary Electrophoresis (CE) Techniques
Capillary electrophoresis (CE) offers an alternative separation technique with high efficiency and low sample consumption. While direct applications of CE for this compound are not extensively documented, methods developed for methadone and its main metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), demonstrate the potential of this technique.
Enantioselective CE methods have been developed for methadone, which could be adapted for the achiral analysis of this compound by removing the chiral selector from the buffer system. A typical CE method would involve a fused-silica capillary and a buffer system at a low pH to ensure the analytes are protonated and migrate towards the cathode.
Spectroscopic Identification Methods
Spectroscopic techniques are indispensable for the structural elucidation and unambiguous identification of this compound.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-MS/MS, HR-MS)
Mass spectrometry, especially when coupled with a chromatographic inlet, is the definitive tool for the identification of trace-level impurities like this compound.
GC-MS: In GC-MS analysis, following chromatographic separation, the compound is subjected to ionization, typically electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern that serves as a chemical fingerprint. For this compound (C₂₁H₂₈N₂), the molecular weight is 308.5 g/mol . alentris.org The fragmentation would likely involve cleavage adjacent to the nitrogen atoms and phenyl groups.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for quantifying analytes in complex matrices. mdpi.com In this technique, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺, m/z 309.2) would be selected in the first mass analyzer, fragmented, and the resulting product ions monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of this compound. This is a powerful tool for confirming the identity of an unknown impurity when a reference standard is not available.
Table 3: Predicted Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (Predicted) |
| GC-MS | EI | 308 (M⁺) | Fragmentation related to loss of ethyl, propyl, and dimethylamino groups. |
| LC-MS/MS | ESI+ | 309.2 ([M+H]⁺) | Fragments resulting from cleavage of the aliphatic chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR would be used to confirm the structure of a synthesized reference standard.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons of the two phenyl groups, the protons of the ethyl and methyl groups, and the protons on the carbon atoms adjacent to the nitrogen atoms.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The imine carbon (C=N) and the carbons of the two phenyl rings would appear in the downfield region of the spectrum, while the aliphatic carbons would be found in the upfield region.
While a full spectral assignment for this compound is not publicly available, the analysis of the NMR spectra of methadone provides a basis for predicting the chemical shifts. mdpi.com The presence of the imine functionality in place of the ketone group in isomethadone would lead to characteristic differences in the chemical shifts of the nearby carbon and proton atoms.
Vibrational Spectroscopy (e.g., Raman, Infrared) for Impurity Profiling
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful non-destructive tool for the chemical analysis of pharmaceutical substances and the identification of impurities. horiba.comnih.gov These techniques probe the specific vibrational modes of molecular bonds, providing a unique spectral fingerprint for a given compound. horiba.com
Infrared (IR) Spectroscopy Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of particular functional groups. For this compound (chemical name: (2RS)-4-imino-N,N,2-trimethyl-3,3-diphenylhexan-1-amine), the IR spectrum is expected to exhibit characteristic bands for its key structural features. While a publicly available, evaluated IR spectrum for this compound is scarce, its expected vibrational modes can be predicted based on its functional groups.
Raman Spectroscopy Raman spectroscopy is a complementary light-scattering technique. horiba.com It detects the inelastic scattering of monochromatic light (from a laser) that interacts with molecular vibrations. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak in an IR spectrum. The diphenyl groups and the C=N imine bond in this compound are expected to produce distinct Raman signals. horiba.com
Impurity profiling using vibrational spectroscopy involves comparing the spectrum of a methadone sample against a certified pure reference standard. The presence of this compound would be indicated by the appearance of additional peaks corresponding to its unique vibrational modes, such as the imine stretch. The intensity of these impurity-specific peaks can also provide a semi-quantitative estimation of its concentration.
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | General Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C=N (Imine) | Stretching | 1690 - 1640 | IR, Raman |
| C=C (Aromatic) | Stretching | 1600 - 1450 | IR, Raman |
| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | IR, Raman |
| C-N (Aliphatic Amine) | Stretching | 1250 - 1020 | IR |
| Benzene Ring | Ring Breathing Mode | ~1000 | Raman (Strong) |
UV-Visible and Fluorescence Spectroscopy for Detection
UV-Visible Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edumdpi.com This technique is particularly useful for detecting and quantifying compounds containing chromophores—functional groups that absorb light.
The molecular structure of this compound contains significant chromophores: the two phenyl (aromatic) rings and the carbon-nitrogen double bond (imine). The conjugated π-electron systems of these groups are expected to absorb UV radiation, likely in the 200-400 nm range. mdpi.com The exact absorption maximum (λmax) and molar absorptivity are specific to the molecule and solvent used. By identifying a characteristic λmax for this compound that differs from that of methadone, UV-Vis spectroscopy can be used as a detection method, particularly as a detector for liquid chromatography. mdpi.com
Fluorescence Spectroscopy Fluorescence spectroscopy is an emission technique that is often more sensitive and selective than absorption spectroscopy. After a molecule absorbs light and is promoted to an excited electronic state, it can relax by emitting a photon, a process known as fluorescence. Aromatic compounds, such as the diphenyl-substituted this compound, are often fluorescent.
For detection via fluorescence, a sample is excited at its absorption maximum wavelength, and the emitted light is measured at a longer wavelength (the emission maximum). The intensity of the emitted fluorescence is typically proportional to the concentration of the analyte. This method could offer high sensitivity for detecting trace amounts of this compound, provided it exhibits sufficient fluorescence and its spectral profile is distinct from methadone and other potential impurities.
Quantitative Analytical Methodologies and Validation Principles
For the precise quantification of impurities like this compound in active pharmaceutical ingredients (APIs), high-performance liquid chromatography (HPLC) is the most common and reliable methodology. An HPLC method coupled with a UV detector (HPLC-UV) is a standard approach in pharmaceutical quality control.
A typical HPLC method would involve injecting the sample into a column (e.g., a reverse-phase C18 column) and separating its components using a mobile phase (e.g., a mixture of acetonitrile and a buffer). The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier. The UV detector measures the absorbance of each separated compound as it elutes, and the area under the corresponding peak in the chromatogram is proportional to its concentration.
For such a method to be considered reliable and suitable for its intended purpose (i.e., quantifying an impurity), it must undergo rigorous validation according to international guidelines (e.g., ICH, FDA). chemicalbook.comdemarcheiso17025.com Method validation ensures that the analytical procedure is accurate, precise, and reproducible. The core validation parameters are detailed below.
Table 2: Key Validation Parameters for a Quantitative HPLC Method
| Parameter | Purpose | Common Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradants). | The analyte peak should be well-resolved from other peaks (Resolution > 2) and peak purity analysis should pass. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (R²) of the calibration curve should be ≥ 0.99. |
| Accuracy | To determine the closeness of the test results to the true value, often assessed by spike/recovery experiments. | Recovery should typically be within 98.0% to 102.0% for an API, or within a wider range (e.g., 80-120%) for an impurity. |
| Precision | To measure the degree of scatter between a series of measurements from the same sample. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) should typically be ≤ 2%. |
| Repeatability | Precision over a short interval with the same analyst, equipment, and day (intra-assay precision). | RSD should be within specified limits. |
| Intermediate Precision | Precision within the same lab but on different days, with different analysts, or different equipment (inter-day precision). | RSD should be within specified limits, slightly wider than for repeatability. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | No significant change in results; system suitability parameters should remain within acceptable limits. |
Metabolic Transformations in in Vitro Systems
In Vitro Enzyme Systems for Metabolic Studies
There are no specific studies that have employed in vitro enzyme systems, such as human hepatocyte incubations or recombinant P450 isoenzymes, to investigate the metabolism of isomethadone ketimine. While the metabolism of the structurally related compound, methadone, is known to be catalyzed by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, similar investigations for this compound have not been reported. nih.gov
Identification of In Vitro Metabolic Pathways
Due to the lack of experimental data, the in vitro metabolic pathways of this compound, including potential reactions like N-dealkylation, hydroxylation, oxidation, and cyclization, have not been identified. The chemical structure of this compound, featuring an imine group and N,N-dimethyl functionalities, suggests that it could be a substrate for various metabolic enzymes. ontosight.ai However, without dedicated research, any proposed pathway remains speculative.
Enzyme Kinetic Studies in In Vitro Metabolic Processes
There are no published enzyme kinetic studies that have determined key parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the metabolic processes of this compound. Such studies are crucial for understanding the efficiency and capacity of enzymes to metabolize this compound, but have yet to be conducted.
Theoretical and Computational Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Analogue Series
No QSAR or SAR studies specifically targeting isomethadone ketimine or a series of its analogues were found in the available literature. These computational techniques are crucial in drug discovery and toxicology for predicting the biological activity of compounds based on their chemical structure. While the theoretical frameworks for these methods are well-established, their application to this compound has not been documented.
Advanced Topics and Future Research Directions
Development of Novel Synthetic Routes with Enhanced Selectivity and Yield
The current synthesis of Isomethadone Ketimine is often a byproduct of methadone production. ontosight.ai However, developing dedicated and efficient synthetic routes is crucial for enabling further research into its properties and potential applications. Future research in this area is likely to focus on stereoselective synthesis and the use of modern catalytic methods to improve yield and purity.
Recent advancements in the synthesis of methadone and its analogs offer a roadmap for the future of this compound synthesis. For instance, new strategies for the asymmetric synthesis of (R)- and (S)-methadone have been developed using a chiral pool approach starting from enantiopure alanine-derived compounds. nih.govacs.org This method successfully avoids the formation of the isomethadone regioisomer, a key challenge in traditional syntheses. acs.org Similar principles could be applied to develop enantiomerically pure syntheses of this compound, allowing for a more detailed investigation of the biological activities of its individual stereoisomers.
Furthermore, the use of novel catalysts and reaction conditions, such as those involving Grignard reagents and N-Boc-protected intermediates, has shown promise in improving the efficiency of synthesizing methadone metabolites. nih.govacs.org These techniques could be adapted to create more direct and higher-yielding pathways to this compound, moving beyond its current status as a synthetic impurity. The exploration of chloro-analogs and other derivatives of methadone also points to the potential for creating a diverse library of this compound-related compounds for further study. acs.org
Advanced Analytical Strategies for Comprehensive Impurity Profiling and Control
As with any active pharmaceutical ingredient (API) or related compound, a thorough understanding of its impurity profile is essential for ensuring safety and quality. biomedres.usmedwinpublishers.com For this compound, particularly if it were to be explored as a research chemical or pharmaceutical intermediate, advanced analytical strategies would be necessary for comprehensive impurity profiling and control.
The International Council for Harmonisation (ICH) provides guidelines that classify impurities into organic, inorganic, and residual solvent categories. biomedres.us The detection and control of these impurities are critical due to their potential toxicity. biomedres.us Modern analytical techniques have significantly advanced the ability to profile impurities in pharmaceutical products. biomedres.usnih.govijprajournal.com
Key Analytical Techniques for Impurity Profiling:
Chromatographic Methods: High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are powerful tools for separating complex mixtures and identifying impurities. biomedres.us Techniques like hydrophilic interaction liquid chromatography (HILIC) and supercritical fluid chromatography (SFC) offer alternative separation mechanisms for a wider range of compounds. biomedres.us
Spectrometric Methods: Mass spectrometry (MS) is invaluable for determining the molecular weight and structure of impurities. biomedres.us Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry (e.g., LC-MS, GC-MS), are particularly effective for impurity profiling. nih.govijprajournal.combiomedres.us High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the definitive identification of unknown impurities. nih.govijprajournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of impurities. nih.govijprajournal.com One-dimensional (1H and 13C) and two-dimensional NMR experiments can provide detailed information about the connectivity of atoms within a molecule. ijprajournal.com
Automated Systems: The development of fully automated systems, such as the Comprehensive Orthogonal Method Evaluation Technology (COMET), allows for rapid and comprehensive screening of impurities using multiple orthogonal HPLC methods and mass spectrometric detection. nih.gov
Future research on this compound would necessitate the development of specific and validated analytical methods to identify and quantify any potential process-related impurities and degradation products. medwinpublishers.com This would involve forced degradation studies to understand its stability and degradation pathways. nih.gov
Application of Artificial Intelligence and Machine Learning in Chemical Research
Potential Applications of AI/ML in this compound Research:
| Application Area | Description | Potential Impact |
| De Novo Molecular Design | Generative AI models can design novel molecular structures with desired properties. elsevier.com These models can be trained on large datasets of existing molecules to learn the underlying relationships between structure and activity. elsevier.com | Design of new this compound analogs with potentially enhanced therapeutic properties or reduced side effects. |
| Synthesis Planning | AI algorithms can predict viable synthetic routes for target molecules, optimizing for factors like yield, cost, and sustainability. elsevier.comacs.org This can significantly reduce the time and resources required for chemical synthesis. | Development of more efficient and cost-effective methods for producing this compound and its derivatives. |
| Property Prediction | ML models can predict a wide range of molecular properties, including physicochemical characteristics, biological activity, and toxicity. elsevier.comnih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for further investigation. | Prioritization of this compound analogs for synthesis and experimental testing based on predicted properties. |
| Drug Repurposing | AI can analyze vast amounts of biological and clinical data to identify new therapeutic uses for existing drugs or compounds. nih.govnih.gov | Exploration of potential new applications for this compound beyond its current context. |
Broader Implications in Pharmaceutical Research and Development
While this compound itself is not currently a therapeutic agent, its structural relationship to methadone and other psychoactive compounds suggests several broader implications for pharmaceutical research and development. The study of this compound and its analogs could contribute to a deeper understanding of structure-activity relationships (SAR) and the development of new drugs targeting the central nervous system.
The enantiomers of methadone exhibit different pharmacological profiles, with the (R)-enantiomer being a potent µ-opioid receptor agonist and the (S)-enantiomer acting as an NMDA receptor antagonist. wikipedia.org This highlights the importance of stereochemistry in determining the biological activity of these compounds. The synthesis and pharmacological evaluation of enantiomerically pure this compound could reveal novel activities and therapeutic potential.
Research into ketamine, another compound with a ketimine-like structure in its biological activity, has shown that its enantiomers also have divergent effects. nih.gov Ketamine has been investigated for its antidepressant and analgesic properties, as well as its potential for abuse. nih.govnih.govmdpi.com The study of this compound could provide further insights into the pharmacology of this class of compounds and inform the design of safer and more effective therapeutic agents.
The development of novel methadone analogs is an active area of research, with a focus on creating compounds with improved therapeutic profiles. unipd.itnih.gov this compound could serve as a scaffold for the design of new molecules with unique pharmacological properties, potentially leading to new treatments for pain, addiction, or other neurological disorders. oup.compharmacy180.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
